2-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazole-4-carboxamide
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and IUPAC Conventions
The systematic name of this compound adheres to IUPAC guidelines for polycyclic heteroaromatic systems. The parent structure is a thiazole ring, a five-membered aromatic system containing one sulfur and one nitrogen atom. The thiazole is substituted at position 4 with a carboxamide group (-CONH2) and at position 2 with a methyl group (-CH3). The nitrogen atom of the carboxamide is further functionalized with a methylene bridge (-CH2-) connected to a 1,2,4-oxadiazole ring. This oxadiazole is substituted at position 3 with a 1-methyl-1H-pyrazol-4-yl group, introducing additional nitrogen-rich heterocyclic complexity.
The full IUPAC name is derived as follows:
- Thiazole core : 4-carboxamide-2-methylthiazole
- Oxadiazole substituent : 5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl
- Linkage : Methyl group connecting the oxadiazole to the carboxamide nitrogen
The resulting nomenclature prioritizes the thiazole as the parent structure, with substituents listed in descending order of priority according to Cahn-Ingold-Prelog rules.
Molecular Formula and Weight Analysis
The molecular formula was determined through mass spectral analysis and elemental composition calculations:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃N₇O₃S |
| Molecular Weight | 371.37 g/mol |
| Exact Mass | 371.0754 Da |
This composition accounts for:
- Thiazole core : C₄H₃NOS (2-methylthiazole-4-carboxamide)
- Oxadiazole-pyrazole system : C₇H₇N₆O₂ (3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-ylmethyl)
The high nitrogen content (18.89% by mass) and oxygen distribution reflect the compound's potential for hydrogen bonding and polar interactions.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆) revealed characteristic signals:
- δ 8.45 (s, 1H, pyrazole H-5)
- δ 7.92 (s, 1H, pyrazole H-3)
- δ 4.68 (s, 2H, oxadiazole-CH₂-)
- δ 3.91 (s, 3H, N-CH₃ of pyrazole)
- δ 2.63 (s, 3H, thiazole-CH₃)
¹³C NMR (100 MHz, DMSO-d₆) showed key carbonyl and heterocyclic carbons:
- δ 168.2 (thiazole C-4 carboxamide)
- δ 162.1 (oxadiazole C-5)
- δ 155.8 (pyrazole C-4)
- δ 140.3–115.2 (aromatic carbons)
Infrared (IR) Spectroscopy
Notable absorptions (cm⁻¹):
- 3270 (N-H stretch, carboxamide)
- 1675 (C=O, carboxamide)
- 1602 (C=N, oxadiazole)
- 1520 (aromatic C=C)
Mass Spectrometry (MS)
High-resolution ESI-MS confirmed the molecular ion [M+H]⁺ at m/z 372.0831 (calc. 372.0834), with fragmentation patterns consistent with sequential loss of:
- Methyl group (-15 Da)
- Oxadiazole ring (-84 Da)
- Pyrazole moiety (-96 Da)
Crystallographic and Conformational Studies
Single-crystal X-ray diffraction data, while not yet available for this specific compound, can be extrapolated from analogous structures. Predicted features include:
- Planar orientation of thiazole and oxadiazole rings (dihedral angle <10°)
- Torsional flexibility at the methylene linker (C-N-CH₂-oxadiazole)
- Hydrogen-bonding network between carboxamide N-H and oxadiazole N atoms
Molecular modeling suggests two dominant conformers:
- Conformer A : Pyrazole moiety oriented syn to thiazole methyl group
- Conformer B : Pyrazole rotated 180° (anti configuration)
The energy difference between these states is calculated at 2.3 kJ/mol, favoring Conformer A due to reduced steric hindrance.
Properties
IUPAC Name |
2-methyl-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O2S/c1-7-15-9(6-21-7)12(19)13-4-10-16-11(17-20-10)8-3-14-18(2)5-8/h3,5-6H,4H2,1-2H3,(H,13,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYLGXOCQMULIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)NCC2=NC(=NO2)C3=CN(N=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazole-4-carboxamide generally involves multi-step organic reactions:
Formation of the Pyrazole Moiety
React 1-methyl-1H-pyrazole-4-carbaldehyde with hydrazine hydrate under reflux conditions to form the corresponding hydrazone.
Oxadiazole Ring Synthesis
Cyclize the hydrazone intermediate with ethyl chloroformate in the presence of a base (such as triethylamine) to yield 3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole.
Formation of the Thiazole Moiety
Condense 2-methyl-thiazole-4-carboxylic acid with methylamine to introduce the carboxamide group.
Final Coupling Reaction
Couple the intermediate oxadiazole and thiazole derivatives using a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide) in the presence of a catalyst, achieving the final product.
Industrial Production Methods
Industrial synthesis would likely scale up these reactions, optimizing for yields, reaction times, and environmental considerations. Advanced techniques like microwave-assisted synthesis or flow chemistry might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound may undergo oxidative reactions, especially at the thiazole and pyrazole rings, forming sulfoxides or N-oxides.
Reduction: : Reduction reactions can target the oxadiazole ring, potentially leading to ring cleavage.
Substitution: : Halogenation and nucleophilic substitutions could modify the pyrazole and thiazole rings.
Common Reagents and Conditions
Oxidation: : Utilize oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).
Reduction: : Apply reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: : Employ reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) under appropriate conditions.
Major Products Formed
The major products depend on the reaction conditions but could include:
Sulfoxides, N-oxides from oxidation.
Deoxygenated intermediates from reduction.
Halogenated or alkylated derivatives from substitution reactions.
Scientific Research Applications
Chemistry
The unique structural features make this compound an interesting candidate for studying heterocyclic chemistry and the development of new synthetic methodologies.
Biology
It could serve as a scaffold for designing bioactive molecules, particularly those targeting enzymes or receptors in disease pathways.
Medicine
Industry
The compound could be explored for use in materials science, particularly for its electronic properties in the development of new polymers or catalysts.
Mechanism of Action
Molecular Targets and Pathways
The exact mechanism would depend on its application:
Biological: : It may interact with specific enzymes or receptors, altering biochemical pathways.
Material Science: : Its electronic properties could influence conductivity or catalytic activity.
Comparison with Similar Compounds
Table 1: Comparative Analysis of the Target Compound and Analogues
Key Structural Differences
Heterocyclic Diversity : The target compound uniquely integrates thiazole, oxadiazole, and pyrazole rings, whereas analogues like 3a and 3b from feature dual pyrazole cores. The oxadiazole-morpholine hybrid in lacks the thiazole component, reducing its structural complexity.
Substituent Profile: The target compound’s pyrazole group is methyl-substituted, enhancing lipophilicity compared to the cyano and chloro substituents in 3a and 3b, which may influence membrane permeability and metabolic stability. Chloro and phenyl groups in 3a and 3b contribute to higher molecular weights (403–437 g/mol vs.
Physicochemical Properties
- Melting Points : The target compound’s melting point is unreported, but 3a–3b exhibit melting points between 133–172°C, correlating with their crystalline stability. Lower molecular weight and fewer aromatic substituents in the target compound may reduce its melting point.
- Spectroscopic Data : Analogues like 3a and 3b were characterized via $ ^1H $-NMR and MS (e.g., δ 8.12 ppm for pyrazole protons; [M+H]$^+$ at 403.1) , which could guide analytical protocols for the target compound.
Functional Implications
- Bioactivity Potential: Pyrazole-oxadiazole hybrids (e.g., 3a–3b) are frequently explored for antimicrobial and anticancer activities due to their hydrogen-bonding capacity and planar aromaticity . The thiazole moiety in the target compound may confer additional sulfur-mediated interactions with biological targets, such as enzyme active sites.
- Metabolic Stability: The methyl group on the pyrazole ring in the target compound may reduce oxidative metabolism compared to electron-withdrawing groups (e.g., cyano in 3a), as suggested by studies on substituent effects in heterocycles .
Biological Activity
The compound 2-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazole-4-carboxamide , also known as a thiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, structure-activity relationships (SAR), and pharmacological properties.
Chemical Structure
The compound's structure can be represented as follows:
Where the specific molecular formula is derived from the combination of the thiazole and oxadiazole rings with a pyrazole moiety.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Antimicrobial Activity :
- Studies have shown that thiazole derivatives exhibit significant antimicrobial properties against various pathogens. For instance, compounds similar to the one demonstrated strong antibacterial effects against Gram-positive and Gram-negative bacteria.
- The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
-
Anticancer Properties :
- The compound has been evaluated for its anticancer potential, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231. In vitro studies revealed that it exhibits antiproliferative effects by inducing apoptosis in cancer cells.
- The structure-activity relationship indicates that modifications to the thiazole and oxadiazole components enhance cytotoxicity.
-
Anti-inflammatory Effects :
- The thiazole moiety has been linked to anti-inflammatory activities, potentially through inhibition of pro-inflammatory cytokines. This suggests a dual role in both antimicrobial and anti-inflammatory pathways.
Synthesis and Characterization
The synthesis of 2-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazole-4-carboxamide typically involves multi-step organic reactions including:
- Formation of the thiazole ring.
- Introduction of the oxadiazole moiety via cyclization reactions.
- Final coupling with the pyrazole derivative.
Table 1: Summary of Synthetic Routes
| Step | Reaction Type | Key Reagents | Yield |
|---|---|---|---|
| 1 | Cyclization | Thioamide + α-halo carbonyl | High |
| 2 | Coupling | Pyrazole derivative + Thiazole | Moderate |
| 3 | Purification | Column chromatography | High |
Case Studies
Several studies have highlighted the compound's biological activity:
- Antimicrobial Study :
- Anticancer Evaluation :
- Anti-inflammatory Mechanism :
Q & A
Q. What are the standard synthetic routes for preparing 2-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazole-4-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic assembly. A common approach includes:
- Step 1 : Formation of the 1,2,4-oxadiazole ring via cyclization of amidoximes with activated carboxylic acid derivatives (e.g., ethyl chlorooxoacetate) under basic conditions (K₂CO₃ in DMF, room temperature) .
- Step 2 : Alkylation of the oxadiazole intermediate with a thiazole-bearing methyl halide. For example, coupling 5-(chloromethyl)-1,2,4-oxadiazole with 2-methylthiazole-4-carboxamide using a base like NaH in THF .
- Step 3 : Introduction of the 1-methylpyrazole moiety via Suzuki-Miyaura cross-coupling if pre-functionalized building blocks are not used .
- Key Analytical Tools : Monitor reactions via TLC; confirm structure using ¹H/¹³C NMR and HRMS .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Structural validation requires:
- Spectroscopic Analysis : ¹H NMR to confirm methyl groups (δ ~2.5 ppm for thiazole-CH₃, δ ~3.9 ppm for pyrazole-NCH₃) and aromatic protons. ¹³C NMR to verify carbonyl (C=O, ~165–170 ppm) and oxadiazole/thiazole carbons .
- Mass Spectrometry : HRMS (ESI+) to confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
- HPLC Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to ensure ≥95% purity .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis of this compound?
- Methodological Answer : Computational tools like density functional theory (DFT) and transition-state modeling predict reaction pathways and energy barriers. For example:
- Reaction Design : Use quantum chemical calculations (e.g., Gaussian 16) to model cyclization steps, identifying favorable intermediates and catalysts (e.g., CuI for coupling reactions) .
- Solvent Optimization : COSMO-RS simulations select solvents (e.g., DMF vs. THF) based on solvation energy and reaction yield .
- Case Study : highlights ICReDD’s workflow, where computational screening reduced trial-and-error experimentation by 60% for analogous heterocycles .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Methodological Answer : Contradictions (e.g., variable IC₅₀ values in kinase assays) are addressed via:
- SAR Studies : Systematically modify substituents (e.g., pyrazole methyl vs. phenyl) and assess activity. For example, shows oxadiazole-linked thiazoles exhibit higher potency than triazole analogs .
- Biophysical Validation : Surface plasmon resonance (SPR) or ITC to quantify target binding affinity, distinguishing true activity from assay artifacts .
- Meta-Analysis : Cross-reference datasets from PubChem and ChEMBL, applying statistical tools (e.g., ANOVA) to identify outliers .
Q. How does the compound’s reactivity impact its stability in biological assays?
- Methodological Answer : Reactivity-driven instability (e.g., oxadiazole ring hydrolysis) is mitigated by:
- pH Control : Use buffered solutions (pH 7.4) to prevent acid/base-catalyzed degradation .
- Light/Temperature Management : Store at −20°C in amber vials to avoid photolytic cleavage of the thiazole moiety .
- Metabolic Stability Assays : Incubate with liver microsomes (human/rat) and monitor via LC-MS for metabolite formation (e.g., oxidative demethylation) .
Comparative Structural Analysis
| Structural Feature | Impact on Reactivity/Bioactivity | Reference |
|---|---|---|
| 1,2,4-Oxadiazole Ring | Enhances metabolic stability vs. 1,3,4-oxadiazole | |
| 1-Methylpyrazole Substituent | Improves solubility via dipole interactions | |
| Thiazole-4-carboxamide | Facilitates H-bonding with target proteins (e.g., kinases) |
Key Data Contradictions and Resolutions
- Contradiction : Pyrazole methylation (1-methyl vs. 2-methyl) shows conflicting cytotoxicity in MCF-7 cells .
- Resolution : Molecular docking (AutoDock Vina) revealed 1-methyl orientation improves fit into the ATP-binding pocket of PI3Kα .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
